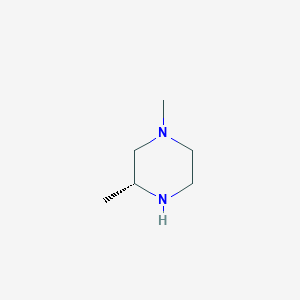

(R)-1,3-Dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUNDXXVADKHS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290836 | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-52-0 | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1,3-Dimethylpiperazine: A Chiral Building Block for Modern Drug Discovery

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to serve as a basic and hydrophilic anchor, make it a "privileged scaffold" in drug design. This scaffold is integral to a wide array of therapeutics, from antipsychotics to kinase inhibitors.[1] While N-substituted piperazines have been extensively explored, the introduction of stereocenters onto the carbon backbone of the ring has opened new avenues for creating structurally complex and highly specific drug candidates.[3]

This guide focuses on (R)-1,3-Dimethylpiperazine , a chiral building block of increasing importance. The presence of a methyl group at the C3 position introduces a defined stereocenter, transforming the achiral piperazine core into a valuable synthon for constructing enantiomerically pure pharmaceuticals.[3][4] The precise three-dimensional arrangement of substituents offered by this molecule is critical for optimizing interactions with biological targets, potentially enhancing therapeutic efficacy and reducing off-target side effects.[4] This document provides a comprehensive overview of its chemical properties, structure, synthesis, characterization, and applications for professionals in pharmaceutical research and development.

Physicochemical and Structural Properties

This compound is a chiral secondary amine, typically appearing as a liquid at room temperature.[5] Its structure is defined by a piperazine ring with a methyl group on one nitrogen (N1) and another methyl group on an adjacent carbon (C3), with the C3 position possessing an (R) absolute configuration.

Core Structural Features

The IUPAC name for this compound is (3R)-1,3-dimethylpiperazine.[3] The key structural feature is the stereocenter at C3. This chirality has a significant impact on the molecule's reactivity. The two nitrogen atoms are no longer chemically equivalent; the N1 nitrogen is tertiary and adjacent to the chiral center, making it more sterically hindered than the secondary N4 nitrogen.[3] This inherent steric and electronic difference is a critical feature that can be exploited for regioselective functionalization, allowing chemists to selectively modify the N4 position.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1033717-21-3 | [5],[6] |

| Molecular Formula | C₆H₁₄N₂ | [5],[3],[7] |

| Molecular Weight | 114.19 g/mol | [5],[7] |

| Appearance | Liquid | [5] |

| Boiling Point | 147.9 ± 8.0 °C (at 760 mmHg) | [5] |

| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 45.7 ± 9.4 °C | [5] |

| Refractive Index | n20/D 1.409 (lit.) | [5] |

| Storage | 2-8 °C, protect from light | [5] |

Synthesis and Purification

The asymmetric synthesis of C-substituted piperazines is a field of active research, driven by the demand for enantiopure building blocks in drug discovery.[3] A common and effective strategy is "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids.[3]

Representative Synthetic Protocol: Chiral Pool Synthesis from D-Alanine

This protocol outlines a representative multi-step synthesis of this compound starting from D-Alanine. The choice of D-Alanine as the chiral precursor directly establishes the desired (R)-stereochemistry at the C3 position of the final piperazine ring.

Step 1: N-Benzylation and Reduction of D-Alanine

-

Reaction: Suspend D-Alanine in a suitable solvent like methanol. Add benzaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining a neutral to slightly acidic pH with acetic acid.

-

Rationale: This step introduces a benzyl group onto the nitrogen atom. The benzyl group serves as a protecting group that can be removed later under hydrogenolysis conditions. Reductive amination is a robust and high-yielding method for this transformation.

-

Work-up: Quench the reaction, remove the solvent under reduced pressure, and extract the N-benzyl-D-alanine product.

Step 2: Amide Coupling with N-methyl-2-aminoethanol

-

Reaction: Activate the carboxylic acid of N-benzyl-D-alanine using a peptide coupling reagent (e.g., HATU, HOBt/EDC). Add N-methyl-2-aminoethanol and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).

-

Rationale: This step builds the carbon-nitrogen backbone required for the piperazine ring. Peptide coupling reagents are used to form the amide bond efficiently and with minimal side reactions.

Step 3: Intramolecular Cyclization via Mitsunobu Reaction

-

Reaction: Dissolve the product from Step 2 in an anhydrous solvent like THF. Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Rationale: The Mitsunobu reaction is a powerful method for achieving intramolecular cyclization by converting the terminal hydroxyl group into a good leaving group, which is then displaced by the amide nitrogen. This reaction proceeds with inversion of configuration at the alcohol carbon, but since the chiral center is not at this position, it does not affect the stereochemistry at C3.

Step 4: Reduction of the Piperazinone Ring

-

Reaction: Dissolve the cyclized piperazinone in an anhydrous ether solvent (e.g., THF, Diethyl ether). Add a strong reducing agent like lithium aluminum hydride (LiAlH₄) carefully at 0 °C and then allow the reaction to proceed at reflux.

-

Rationale: LiAlH₄ is a potent reducing agent capable of reducing both the amide carbonyl and any remaining ester groups to the corresponding amines and alcohols, respectively, yielding the piperazine ring.

Step 5: N-Methylation and Deprotection

-

Reaction: The product from Step 4 can be N-methylated using the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde and formic acid.[8] Following methylation, the N-benzyl protecting group is removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).

-

Rationale: The Eschweiler-Clarke reaction is a classic and effective method for exhaustive methylation of amines.[8] Catalytic hydrogenolysis is the standard method for cleaving benzyl groups from nitrogen atoms without affecting other parts of the molecule.

Synthesis Workflow Diagram

Caption: Chiral pool synthesis workflow for this compound.

Purification and Characterization Protocol

-

Initial Purification: After the final synthetic step, perform an aqueous workup to remove inorganic salts and water-soluble reagents. The crude product is typically extracted into an organic solvent.

-

Distillation: As a liquid with a boiling point around 148 °C, fractional distillation under atmospheric or reduced pressure is an effective method for purification on a larger scale.

-

Chromatography: For high-purity samples required for research, column chromatography on silica gel can be employed. A solvent system with increasing polarity (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking) is typically effective.

-

Final Characterization: The purity and identity of the final product must be confirmed.

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC/GC: To determine the enantiomeric purity (enantiomeric excess, %ee). This is a critical self-validating step to ensure the stereochemical integrity of the synthesis.

-

Spectroscopic Characterization

Advanced spectroscopic techniques are essential for the unambiguous structural confirmation and stereochemical assignment of this compound.[3] While specific spectra are proprietary to manufacturers, the expected characteristics can be predicted based on established principles.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the lack of symmetry. Key predicted signals include:

-

A singlet for the N1-methyl protons.

-

A doublet for the C3-methyl protons, coupled to the adjacent proton at C3.

-

A multiplet for the methine proton at the C3 chiral center.

-

Multiple distinct multiplets for the six non-equivalent methylene protons on the piperazine ring.

-

A broad singlet for the N4-H proton, which may exchange with D₂O.

-

-

¹³C NMR: The ¹³C NMR spectrum should show six distinct signals, corresponding to the six unique carbon atoms in the molecule (two methyl carbons and four ring carbons).

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 114. Common fragmentation patterns would involve the loss of methyl groups and cleavage of the piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:

-

C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.

-

N-H stretching for the secondary amine (N4) as a moderate band around 3300-3500 cm⁻¹.

-

C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

-

Analytical Workflow Diagram

Caption: Analytical workflow for purity and identity confirmation.

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications.[3][5]

-

Chiral Building Block: Its primary application is as a chiral synthon. By incorporating this compound, drug development professionals can introduce a specific stereocenter, which is often essential for achieving the desired pharmacological activity.[4] This is particularly relevant for treatments targeting the central nervous system, such as antidepressants and antipsychotics.[4]

-

Scaffold for Library Synthesis: The two distinct nitrogen atoms allow for sequential and regioselective functionalization. This makes the molecule an excellent scaffold for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, the more accessible N4 position can be functionalized first, followed by modification at the more hindered N1 position if desired.

-

Reagent in Organic Synthesis: It is employed in advanced organic reactions. A notable example is its use as a ligand or reactant in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, a powerful method for forming carbon-nitrogen bonds.[3]

Role in a Hypothetical Drug Synthesis Pathway

Caption: Use of this compound in a drug synthesis pathway.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound. The GHS classification for the general 1,3-dimethylpiperazine isomer indicates significant hazards.[7]

-

Hazards:

Safe Handling Protocol

-

Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[11]

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[12]

-

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler in the quest for more selective and effective pharmaceuticals. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, provides medicinal chemists with a powerful tool for navigating complex molecular architectures. Understanding its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like this compound in the pharmaceutical landscape is set to increase significantly.

References

- This compound CAS 1033717-21-3 - BIOSYNCE. [URL: https://www.biosynce.com/r-1-3-dimethylpiperazine-cas-1033717-21-3.html]

- This compound | 1033717-21-3 - Benchchem. [URL: https://www.benchchem.com/product/bcp234851]

- Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. - ResearchGate. [URL: https://www.researchgate.net/figure/Planned-synthesis-of-1-3-dimethylpiperazine-substituted-thiadiazines-6a-and-6b_fig3_321853460]

- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13152035]

- This compound dihydrochloride - MySkinRecipes. [URL: https://www.myskinrecipes.com/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/heterocyclic-building-blocks/piperazine-derivatives/r-1-3-dimethylpiperazine-dihydrochloride-70957]

- 1,3-DIMETHYL-PIPERAZINE CAS#: 22317-01-7 - ChemWhat. [URL: https://www.chemwhat.com/1-3-dimethyl-piperazine-cas-22317-01-7.html]

- (3S)-1,3-dimethylpiperazine AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000019]

- SAFETY DATA SHEET (1,4-dimethylpiperazine) - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC116490050]

- (S)-1,3-Dimethylpiperazine CAS 1152367-80-0 - BIOSYNCE. [URL: https://www.biosynce.com/s-1-3-dimethylpiperazine-cas-1152367-80-0.html]

- SAFETY DATA SHEET (cis-2,6-Dimethylpiperazine) - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC165980050]

- SAFETY DATA SHEET (N,N'-Dimethylpiperazine) - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/D0787_EG_E.pdf]

- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-dimethylpiperazine-compounds]

- N,N'-Dimethylpiperazine - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=106-58-1]

- Chem 117 Reference Spectra Spring 2011 - University of Massachusetts Amherst. [URL: https://courses.umass.edu/chem117/downloads/Reference_Spectra.pdf]

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule - YouTube. [URL: https://www.youtube.

- 1 H NMR and IR spectra of compounds 2-5 | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-and-IR-spectra-of-compounds-2-5_tbl2_282563390]

- (3R)-1,3-dimethylpiperazine | CAS# 1033717-21-3 - Hit2Lead. [URL: https://www.hit2lead.com/BB-4066708.html]

- NMR Tables - University of Houston. [URL: https://uh.edu/nsm/chemistry/resources/organic/nmr-tables/index.php]

- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. [URL: https://patents.google.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7717]

- The Role of 1-(3,4-Dimethylphenyl)piperazine in Pharmaceutical Synthesis - LinkedIn. [URL: https://www.linkedin.com/pulse/role-1-34-dimethylphenylpiperazine-pharmaceutical-synthesis-pete-chen-x8xkc]

- CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine - CymitQuimica. [URL: https://www.cymitquimica.com/cas/198896-00-3]

- 1,4-Dimethylpiperazine-2,3-dione - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244510/]

- N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_106-58-1_1HNMR.htm]

- An In-depth Technical Guide to the Discovery and History of Piperazine-Containing Compounds - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-discovery-and-history-of-piperazine-containing-compounds]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1033717-21-3 | Benchchem [benchchem.com]

- 4. This compound dihydrochloride [myskinrecipes.com]

- 5. biosynce.com [biosynce.com]

- 6. Hit2Lead | (3R)-1,3-dimethylpiperazine | CAS# 1033717-21-3 | MFCD11114439 | BB-4066708 [hit2lead.com]

- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. NMR Tables [chemdata.r.umn.edu]

- 11. fishersci.com [fishersci.com]

- 12. biosynce.com [biosynce.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to (R)-1,3-Dimethylpiperazine: Synthesis, Applications, and Experimental Considerations

This guide provides an in-depth technical overview of (R)-1,3-Dimethylpiperazine, a chiral heterocyclic building block of significant interest in pharmaceutical research and drug development. We will explore its chemical identity, enantioselective synthesis, and strategic applications, with a focus on the rationale behind its use in the design of bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Core Compound Identification and Properties

This compound is a chiral disubstituted piperazine. The presence of a stereocenter at the C3 position, coupled with the inherent properties of the piperazine scaffold, makes it a valuable component for introducing three-dimensional complexity and modulating the physicochemical properties of drug candidates.

It is crucial to distinguish between the free base and its common salt form, as they possess different CAS numbers and may be suited for different applications.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (free base) | 1033717-21-3 | C₆H₁₄N₂ | 114.19 |

| This compound dihydrochloride | 1152110-26-3 | C₆H₁₆Cl₂N₂ | 187.11 |

Physical Properties of the Free Base:

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg[1] |

| Density | 0.855 ± 0.06 g/cm³ (Predicted)[1] |

| Refractive Index | n20/D 1.409 (lit.)[1] |

Sourcing and Procurement

This compound and its dihydrochloride salt are commercially available from a variety of suppliers catering to the research and bulk chemical markets. When selecting a supplier, it is imperative to consider the required purity, scale, and the availability of comprehensive analytical data (e.g., certificate of analysis with chiral purity determination).

Key Suppliers:

Enantioselective Synthesis of this compound

The controlled synthesis of the (R)-enantiomer of 1,3-dimethylpiperazine is critical to its application in chiral drug development. Several strategies have been developed for the asymmetric synthesis of chiral piperazines, often leveraging the chiral pool or catalytic asymmetric methods. Below is a representative, high-level workflow for its synthesis, drawing upon established principles of asymmetric synthesis. A common and efficient approach involves the use of a chiral starting material, such as a natural amino acid, to install the desired stereocenter.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound begins with the disconnection of the piperazine ring, identifying a chiral 1,2-diamine as a key intermediate. This intermediate can, in turn, be derived from a readily available chiral starting material like (R)-alanine. This strategy ensures that the stereochemistry is set early in the sequence and carried through to the final product.

Caption: Retrosynthetic approach for this compound.

Exemplary Synthetic Protocol

This protocol outlines a plausible multi-step synthesis starting from (R)-alanine. The choice of protecting groups and specific reagents is critical for achieving high yields and maintaining enantiomeric purity.

Step 1: Reduction of (R)-Alanine to (R)-Alaninol

The carboxylic acid functionality of N-protected (R)-alanine is reduced to the corresponding alcohol. This is a standard transformation in organic synthesis.

Step 2: Conversion of the Alcohol to a Leaving Group

The primary alcohol of the N-protected (R)-alaninol is converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

Step 3: Introduction of the Second Nitrogen Atom

The activated alcohol undergoes nucleophilic substitution with a protected amine, such as N-methylamine, to form the diamine backbone.

Step 4: Deprotection and Cyclization

Removal of the protecting groups, followed by an intramolecular cyclization, forms the piperazine ring.

Step 5: N-Methylation

The final N-methylation at the N1 position can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the C3 position offers a powerful tool for optimizing the pharmacological properties of drug candidates. The methyl group can serve as a steric shield, influence the conformation of the piperazine ring, and interact with specific hydrophobic pockets in the target protein.

Kinase Inhibitors

The 3-methylpiperazine motif has been incorporated into the design of kinase inhibitors to enhance potency and selectivity.[6] The methyl group can probe the ATP-binding site and improve the pharmacokinetic profile of the molecule.

Experimental Example: Synthesis of a Thiadiazine-based Kinase Inhibitor Precursor

This protocol is adapted from the work of Kalogirou et al. and demonstrates the utility of this compound as a nucleophile in the synthesis of potential kinase inhibitors.[4][7]

Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.

Materials:

-

3,5-dichloro-4H-1,2,6-thiadiazin-4-one

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

tert-Butyl methyl ether (t-BuOMe)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in anhydrous THF, add this compound (1.0 eq) in one portion at room temperature (approximately 20 °C).

-

Protect the reaction mixture from moisture using a drying tube and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add DCM saturated with ammonia to the reaction mixture.

-

Adsorb the mixture onto silica gel and purify by column chromatography using a suitable eluent system (e.g., DCM/t-BuOMe) to afford the desired product.

Caption: Experimental workflow for the synthesis of a thiadiazine derivative.

Central Nervous System (CNS) Agents

Piperazine derivatives are well-represented among drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[8][9] The ability of the piperazine ring to interact with aminergic G protein-coupled receptors (GPCRs) is a key factor in their pharmacological activity. The introduction of a chiral center, as in this compound, can lead to improved receptor subtype selectivity and a better side-effect profile.

The rationale for using a chiral building block like this compound in the synthesis of CNS agents lies in the stereospecific nature of receptor-ligand interactions. The (R)-configuration may orient key pharmacophoric features in a manner that enhances binding affinity and/or functional activity at the target receptor while minimizing off-target effects.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

For this compound dihydrochloride:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors and CNS-active agents highlights the importance of stereochemistry in drug design. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in modern drug discovery programs.

References

-

Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 1033717-21-3. Retrieved from [Link]

-

Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound dihydrochloride. Retrieved from [Link]

-

de Oliveira, V., de Freitas, R. M., & de Castro, V. H. S. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-157. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 1033717-21-3. Retrieved from [Link]

-

Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., & Voelter, W. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Tetrahedron Letters, 39(42), 7703-7704. [Link]

-

Kumar, P., & Kumar, R. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(2), 484-491. [Link]

-

de Oliveira, V., de Freitas, R. M., & de Castro, V. H. S. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-157. [Link]

-

PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

-

Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-244. [Link]

-

Bérubé, C., Carpentier, C., & Voyer, N. (2018). Total synthesis of chrysamide B. ResearchGate. [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c).... Retrieved from [Link]

-

Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c).... Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Retrieved from [Link]

-

Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4787. [Link]

-

Kaczor, A. A., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(19), 11867. [Link]

-

Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

-

Wang, C., & Berger, B.-T. (Eds.). (2021). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

Rose, K. J., et al. (2021). A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. Journal of Biological Chemistry, 297(2), 100938. [Link]

Sources

- 1. Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-1,3-Dimethylpiperazine

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved pharmaceuticals.[1][2] Specifically, chiral C-substituted piperazines offer a three-dimensional architecture that is invaluable for exploring complex chemical space and optimizing drug-target interactions.[3] This guide provides a comprehensive technical overview of robust methodologies for synthesizing enantiomerically pure (R)-1,3-dimethylpiperazine, a key building block in modern drug discovery.[4][5] We will dissect two principal strategies: the classical approach of resolving a racemic mixture via diastereomeric salt formation and a modern catalytic asymmetric synthesis route. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective decision-making in the laboratory.

Introduction: The Strategic Importance of this compound

The introduction of a methyl group at the C3 position of the piperazine ring, with defined (R) stereochemistry, can profoundly influence a molecule's pharmacological profile. This single stereocenter can enhance binding affinity, improve selectivity against related biological targets, and favorably modulate pharmacokinetic properties such as metabolic stability.[4] For instance, the 3-methylpiperazine moiety has been instrumental in reducing the metabolism of adjacent groups and improving kinase selectivity in preclinical candidates.[4] Given the stringent regulatory requirement to study the pharmacological effects of individual enantiomers for any new chiral drug, access to enantiomerically pure building blocks like this compound is not just advantageous, but essential.[6]

Strategic Overview: Pathways to Enantiopurity

The synthesis of a single enantiomer of 1,3-dimethylpiperazine can be approached via two distinct strategic pathways. The choice between these routes depends on factors such as available starting materials, scalability, and access to specialized catalysts and equipment.

-

Chiral Resolution of a Racemic Mixture: This classical and often highly reliable method involves synthesizing the racemic (±)-1,3-dimethylpiperazine and subsequently separating the two enantiomers using a chiral resolving agent.[7]

-

Asymmetric Synthesis: This more modern approach aims to directly create the desired (R)-enantiomer with high selectivity, often employing a chiral catalyst or auxiliary to control the stereochemical outcome of a key reaction step.[6][8]

Caption: High-level overview of the two primary synthetic strategies.

Pathway 1: Chiral Resolution of Racemic 1,3-Dimethylpiperazine

This pathway is a robust and time-tested method that relies on the physical separation of diastereomers. It is a two-stage process: first, the synthesis of the racemate, and second, its resolution.

Synthesis of Racemic (±)-1,3-Dimethylpiperazine

A common and effective method for preparing symmetrically substituted piperazines involves the catalytic cyclization of amino alcohols. While specific literature for 1,3-dimethylpiperazine is sparse, a logical and validated approach can be adapted from the synthesis of related compounds like 2,5-dimethylpiperazine, which involves the catalytic cyclization of isopropanolamine. A plausible route starts with N-methylation of alaninol followed by cyclization.

Chiral Resolution via Diastereomeric Salt Formation

Principle: The core principle of chiral resolution is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[7] These resulting diastereomeric salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[7][9]

Causality Behind Experimental Choices:

-

Resolving Agent: For resolving a basic amine like 1,3-dimethylpiperazine, a chiral acid is the resolving agent of choice. (1S)-(+)-10-camphorsulfonic acid is an excellent candidate due to its commercial availability, high optical purity, and the tendency of its salts to form well-defined, crystalline structures.[9] L-(+)-Tartaric acid is another common and effective choice.[9]

-

Solvent System: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, precipitating out of the solution, while the other remains dissolved. This often requires empirical screening of various solvents like ethanol, methanol, isopropanol, or mixtures with water or acetone.

Caption: Experimental workflow for chiral resolution.

Experimental Protocol: Chiral Resolution

Objective: To resolve (±)-1,3-dimethylpiperazine using (1S)-(+)-10-camphorsulfonic acid.

Materials:

-

(±)-1,3-Dimethylpiperazine

-

(1S)-(+)-10-camphorsulfonic acid

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware, filtration apparatus

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1,3-dimethylpiperazine in 100 mL of warm absolute ethanol.

-

In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in 50 mL of warm absolute ethanol.

-

Slowly add the acid solution to the amine solution with constant stirring. A white precipitate may begin to form immediately.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

-

Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.

-

-

Fractional Crystallization:

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold diethyl ether. This is Fraction 1 .

-

The filtrate contains the more soluble diastereomeric salt, enriched in the (S)-enantiomer.

-

The enantiomeric purity of the amine in the crystalline salt should be checked at this stage (see Section 5). If the desired purity is not achieved, a recrystallization from fresh ethanol may be necessary.

-

-

Liberation of the Free Amine:

-

Suspend the crystalline salt (Fraction 1 ) in 50 mL of water.

-

Cool the suspension in an ice bath and add 2M NaOH solution dropwise with stirring until the pH is >12. This deprotonates the amine and dissolves the camphorsulfonic acid as its sodium salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound as an oil.

-

Pathway 2: Catalytic Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and potentially more efficient route by avoiding the loss of 50% of the material inherent in classical resolution.[7] A highly effective modern strategy is the asymmetric hydrogenation of a prochiral precursor, such as a substituted pyrazine, using a chiral transition metal catalyst.[8]

Principle: This method relies on the catalytic hydrogenation of a 2,5-dimethylpyrazinium salt. An iridium catalyst bearing a chiral phosphine ligand, such as (S,S)-f-Binaphane, creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the pyrazine ring, leading to the preferential formation of one enantiomer of the piperazine product.[8]

Causality Behind Experimental Choices:

-

Precursor: A 2,5-dimethylpyrazine is an ideal starting material. It is commercially available and can be readily activated towards hydrogenation by N-alkylation (e.g., with benzyl bromide) to form the corresponding pyrazinium salt.

-

Catalyst System: Iridium complexes paired with chiral bisphosphine ligands are exceptionally effective for the asymmetric hydrogenation of N-heterocycles. The [Ir(COD)Cl]₂ precatalyst and a chiral ligand like (S,S)-f-Binaphane form the active catalytic species in situ. The specific ligand architecture is crucial for inducing high enantioselectivity.[8]

-

Reaction Conditions: High hydrogen pressure (e.g., 600-1200 psi) is necessary to drive the hydrogenation of the aromatic pyrazine ring. The choice of solvent and temperature is optimized to balance reaction rate, catalyst stability, and enantioselectivity.[8]

Caption: Workflow for catalytic asymmetric synthesis. Note: This specific route yields the cis-diastereomer. A different precursor would be needed for the 1,3-disubstituted pattern, but the principle remains the same.

Experimental Protocol: Asymmetric Hydrogenation (Illustrative)

Objective: To synthesize enantiomerically enriched cis-3,5-dimethylpiperazine via asymmetric hydrogenation of a pyrazinium salt. (Note: This protocol is adapted from a similar synthesis and illustrates the core methodology).[8]

Materials:

-

2,5-Dimethylpyrazine

-

Benzyl bromide

-

[Ir(COD)Cl]₂

-

(S,S)-f-Binaphane

-

Toluene, 1,4-Dioxane (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave/reactor

Procedure:

-

Pyrazinium Salt Formation:

-

Dissolve 2,5-dimethylpyrazine (1.0 eq) in anhydrous toluene.

-

Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 24 hours.

-

The resulting pyrazinium salt often precipitates and can be collected by filtration, washed with ether, and dried under vacuum.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, charge a glass liner for the autoclave with the pyrazinium salt (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and (S,S)-f-Binaphane (2.2 mol %).

-

Add a mixture of anhydrous toluene and 1,4-dioxane (3.0 mL).

-

Seal the liner inside the autoclave. Purge the system with hydrogen gas several times.

-

Pressurize the autoclave to 600 psi with hydrogen.

-

Stir the reaction at 30 °C for 36 hours.

-

-

Work-up and Purification:

-

Carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by silica gel chromatography to yield the N-benzyl protected piperazine.

-

Subsequent debenzylation (e.g., using Pd/C and H₂) would yield the free piperazine.

-

Quality Control: Purification and Stereochemical Validation

Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity, purity, and, most importantly, its enantiomeric purity.

Purification

The crude this compound is typically a liquid or low-melting solid.[5]

-

Distillation: Vacuum distillation can be an effective method for purifying the free base, especially on a larger scale.

-

Chromatography: Silica gel column chromatography can be used, but care must be taken as basic amines can streak on silica. It is often beneficial to pre-treat the silica with a base like triethylamine or to use a mobile phase containing a small percentage of ammonia in methanol.

Determination of Enantiomeric Purity (% ee)

Determining the enantiomeric excess (% ee) is the most critical analytical step. Two primary methods are employed: Chiral HPLC and NMR Spectroscopy.

Table 1: Analytical Methods for Enantiopurity Determination

| Method | Principle | Typical Conditions | Advantages/Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[10] | Column: Chiralpak® AD-H, Chiralcel® OD-HMobile Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Pro: Highly accurate and sensitive.Con: Requires specialized, expensive columns. Method development can be time-consuming. |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), causing distinguishable signals in the NMR spectrum.[11][12] | CSA: (R)- or (S)-1,1'-bi-2-naphthol (BINOL)[12]Solvent: CDCl₃Observe splitting of key proton signals (e.g., N-methyl or C-methyl). | Pro: Rapid, does not require specialized equipment beyond a standard NMR.Con: Lower accuracy for very high % ee values (>99%). Requires a pure chiral agent. |

Experimental Protocol: % ee Determination by ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a sample of 1,3-dimethylpiperazine using (S)-BINOL.[10]

Procedure:

-

Place a small amount of the purified piperazine sample (approx. 5-10 mg, 0.05 mmol) into a clean NMR tube.

-

Add 1.0 to 1.2 equivalents of a chiral solvating agent, such as (S)-BINOL.

-

Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Shake the tube for 30 seconds to ensure complex formation.[10]

-

Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

-

Identify a well-resolved proton signal (e.g., the N-methyl or C3-methyl protons) that has split into two distinct signals, one for each diastereomeric complex.

-

Carefully integrate the two signals. The enantiomeric excess is calculated as: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Caption: Quality control and validation workflow.

Conclusion

The synthesis of enantiomerically pure this compound is a critical enabling step for many medicinal chemistry programs. Both classical resolution and modern asymmetric synthesis provide viable pathways to this valuable building block. Chiral resolution offers a reliable, albeit lower-yielding, method that is often straightforward to implement. In contrast, catalytic asymmetric synthesis represents a more atom-economical and elegant approach that can provide direct access to the desired enantiomer in high purity, provided the necessary catalytic systems are available. The rigorous application of analytical techniques, particularly chiral HPLC and NMR spectroscopy, is paramount to validating the stereochemical integrity of the final product, ensuring its suitability for use in the development of next-generation therapeutics.

References

-

Wen-Ju Bai, et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

-

Reddy, K. S., et al. (2019). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

-

Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

-

France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

-

Synfacts (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme. [Link]

-

Maire, N., et al. (2018). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. ResearchGate. [Link]

-

Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

LibreTexts Chemistry (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI. [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

-

Kalogirou, A. S., et al. (2020). Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. Molbank. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

BIOSYNCE (n.d.). This compound CAS 1033717-21-3. [Link]

-

Ali, R., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]

-

Bryan, M. C., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. [Link]

-

Iacobazzi, G., & Peri, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Bryan, M. C., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]

-

Servais, A. C., et al. (2007). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

-

Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

-

MySkinRecipes (n.d.). This compound dihydrochloride. [Link]

- Reddy, M. S., et al. (2003). Method for the preparation of piperazine and its derivatives.

-

O'Brien, P., et al. (2006). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. ResearchGate. [Link]

- Fierce, W. L. (1959). Purification of piperazine.

-

MDPI (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

Wikipedia (n.d.). Chiral resolution. [Link]

- Erner, W. E. (1962). Preparation of dimethylpiperazine.

-

Kumar, K. A., et al. (2007). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences. [Link]

-

Thomson, R. J., & Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]

-

Chintakunta, J. K., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

Wang, W., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

-

D'hooghe, M., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed. [Link]

-

Chen, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

An, D., & Smith, A. D. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. [Link]

-

Hashimoto, Y., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]

-

Chiralpedia (2025). Part 6: Resolution of Enantiomers. [Link]

-

Al-Fauwaz, A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. mdpi.com [mdpi.com]

- 5. biosynce.com [biosynce.com]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Chiral Pool Synthesis of (R)-1,3-Dimethylpiperazine from D-Alanine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a stereoselective chiral pool synthesis strategy for producing (R)-1,3-Dimethylpiperazine, a valuable chiral building block in modern drug discovery. Leveraging the readily available and inexpensive amino acid D-alanine as the chiral precursor, this guide details a robust and efficient synthetic pathway. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for each key transformation are provided, along with mechanistic explanations and process flow visualizations to facilitate a deep understanding of the synthetic route.

Introduction: The Significance of Chiral Piperazines and the Chiral Pool Approach

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. The introduction of stereocenters into the piperazine ring significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets. This compound, with its defined stereochemistry, serves as a critical chiral synthon for the development of novel therapeutics.

The "chiral pool" approach to synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[1] Amino acids, in particular, are excellent chiral precursors due to their low cost, high enantiomeric purity, and versatile functional groups. This guide focuses on a practical and scalable synthesis of this compound starting from the unnatural amino acid D-alanine, ensuring the desired (R)-configuration at the C-3 position of the piperazine ring.

The synthetic strategy is conceptually divided into two main stages:

-

Construction of the Chiral Piperazine Core: A five-step synthesis of (R)-2-methylpiperazine from D-alanine.

-

N-Methylation: The introduction of the second methyl group at the N-1 position to yield the final target molecule.

This guide will provide a detailed exposition of each stage, focusing on the underlying chemical principles and practical experimental considerations.

Overall Synthetic Workflow

The following diagram illustrates the high-level synthetic pathway from D-alanine to this compound.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Chiral Intermediate: (R)-2-Methylpiperazine from D-Alanine

This section details a five-step synthesis adapted from a reported facile method for producing enantiomerically pure 2-methylpiperazine from alanine.[2][3] To achieve the desired (R)-configuration, D-alanine is used as the starting material.

Step 1: N-Protection of D-Alanine

Rationale: The amino group of D-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial first step to prevent the nucleophilic amino group from participating in unwanted side reactions during the subsequent activation of the carboxylic acid. The Boc group is chosen for its stability under the conditions of the next steps and its ease of removal under acidic conditions.

Experimental Protocol:

-

Suspend D-alanine in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 equivalents) and stir until the solution becomes clear.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the solution under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with a 1 M solution of KHSO₄.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-alanine as a white solid.

Step 2 & 3: Formation of the Piperazinone Precursor

Rationale: This two-step sequence involves the activation of the carboxylic acid of N-Boc-D-alanine, followed by reaction with a bifunctional reagent to construct the core of the piperazine ring. The carboxylic acid is first converted to a mixed anhydride, which is a highly reactive species. This activated intermediate then undergoes nucleophilic attack by the amino group of a suitably protected ethanolamine derivative, followed by an intramolecular cyclization to form a piperazinone precursor.

Experimental Protocol:

-

Dissolve N-Boc-D-alanine in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents), maintaining the temperature at -15 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes.

-

In a separate flask, prepare a solution of N-benzylethanolamine in THF and add it to the reaction mixture.

-

Allow the reaction to proceed for 4 hours at -15 °C.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous NaHCO₃, 1 M KHSO₄, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude piperazinone precursor.

Step 4: Reduction of the Piperazinone Precursor

Rationale: The carbonyl group of the piperazinone precursor is reduced to a methylene group using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This step is critical for forming the piperazine ring from the piperazinone intermediate. The reaction is typically carried out in an anhydrous ethereal solvent.

Experimental Protocol:

-

Carefully add the crude piperazinone precursor in anhydrous THF to a suspension of LiAlH₄ (3.0 equivalents) in anhydrous THF at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 36 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected (R)-2-methylpiperazine derivative.

Step 5: Deprotection to Yield (R)-2-Methylpiperazine

Rationale: The final step in the synthesis of the chiral intermediate is the removal of the Boc and benzyl protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The benzyl group is removed by catalytic hydrogenation.

Experimental Protocol:

-

Dissolve the crude product from the previous step in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo and purify by column chromatography to afford (R)-2-methylpiperazine.[1]

N-Methylation of (R)-2-Methylpiperazine to this compound

The final step in the synthesis is the methylation of the secondary amine at the N-1 position of (R)-2-methylpiperazine. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a reductive amination process that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] A key advantage of this method is that it selectively produces tertiary amines without the formation of quaternary ammonium salts.[4]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by hydride transfer from formic acid. The driving force for the reaction is the irreversible loss of carbon dioxide gas.[4]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol for N-Methylation

-

To a solution of (R)-2-methylpiperazine in formic acid (excess), add aqueous formaldehyde (37 wt. %, excess).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours, or until the evolution of CO₂ ceases.

-

Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous K₂CO₃ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation or column chromatography to obtain the final product with high purity.

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.

| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | N-Protection | D-Alanine | Boc₂O, NaOH | N-Boc-D-Alanine | >95 |

| 2-3 | Piperazinone Formation | N-Boc-D-Alanine | Isobutyl chloroformate, N-benzylethanolamine | Piperazinone Precursor | 70-80 |

| 4 | Reduction | Piperazinone Precursor | LiAlH₄ | N-Boc protected (R)-2-methylpiperazine derivative | ~70 |

| 5 | Deprotection | N-Boc protected (R)-2-methylpiperazine derivative | H₂, Pd/C; TFA | (R)-2-Methylpiperazine | >90 |

| 6 | N-Methylation | (R)-2-Methylpiperazine | HCHO, HCOOH | This compound | 80-90 |

Note: Yields are estimates based on literature precedents and may vary depending on experimental conditions and scale.

Conclusion

This technical guide has detailed a robust and efficient chiral pool synthesis of this compound from the readily available amino acid, D-alanine. By providing a step-by-step experimental framework grounded in mechanistic understanding and strategic rationale, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described pathway offers a practical and scalable solution for accessing this important chiral building block, thereby facilitating the exploration of novel chemical entities with therapeutic potential. The emphasis on the causality behind experimental choices is intended to empower scientists to not only replicate but also adapt and optimize these procedures for their specific research needs.

References

-

Liu, B., Xu, G., Yang, C., Wu, X., & Xie, Y. (2004). A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. Synthetic Communications, 34(22), 4111-4116. [Link]

-

A concise and efficient synthesis of (R)- and (S)-2-methylpiperazine in only five steps from (D)- and (L)-alanine is described. The key step is reaction of benzylamine with a bifunctional molecule to build a six- membered ring. Tandfonline. [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: A Facile Synthesis of Enantiomerically Pure α-Amino Aldehydes and 1,2-Amino Alcohols. Organic Syntheses, 63, 136. [Link]

-

Alaninol. Wikipedia. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

-

Ison, E. R., & Kuda, A. (2021). Eschweiler-Clarke Reaction. In Name Reactions in Organic Synthesis. J&K Scientific LLC. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [Link]

-

Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]

Sources

Spectroscopic Characterization of (R)-1,3-Dimethylpiperazine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic characterization of the chiral molecule (R)-1,3-Dimethylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document will delve into the predicted and experimental analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the data itself but also the underlying principles and experimental considerations necessary for unambiguous structural elucidation and stereochemical confirmation.

Introduction: The Significance of this compound

This compound is a chiral substituted piperazine. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a chiral center at the 3-position, along with N-methylation, creates a molecule with specific three-dimensional architecture that can be crucial for its biological activity and interaction with chiral targets such as enzymes and receptors. Therefore, the precise confirmation of its structure and stereochemistry is paramount.

This guide will provide a comprehensive approach to the spectroscopic analysis of this compound, a vital step in its synthesis, quality control, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure and Stereochemistry

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the stereochemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the asymmetry introduced by the chiral center at C3. The piperazine ring exists in a dynamic equilibrium of chair conformations. In the (R) enantiomer, the methyl group at C3 will preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference will influence the chemical shifts and coupling constants of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| N-CH₃ | ~2.3 | s | 3H | A singlet due to the absence of adjacent protons. |

| C3-CH₃ | ~1.1 | d | 3H | A doublet due to coupling with the proton at C3. |

| H3 | ~2.8 | m | 1H | A multiplet due to coupling with the C3-CH₃ and adjacent ring protons. |

| H2 (axial & equatorial) | 2.0 - 2.9 | m | 2H | Diastereotopic protons, expected to show complex splitting patterns. |

| H5 (axial & equatorial) | 2.0 - 2.9 | m | 2H | Diastereotopic protons, expected to show complex splitting patterns. |

| H6 (axial & equatorial) | 2.0 - 2.9 | m | 2H | Diastereotopic protons, expected to show complex splitting patterns. |

| NH | 1.5 - 2.5 | br s | 1H | Broad singlet, exchangeable with D₂O. |

Note: These are predicted values based on data from similar substituted piperazines. Actual chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | ~46 | Typical chemical shift for an N-methyl group in a piperazine ring. |

| C3-CH₃ | ~18 | Aliphatic methyl group. |

| C3 | ~55 | Chiral carbon, deshielded by the adjacent nitrogen. |

| C2 | ~50 | Piperazine ring carbon adjacent to the chiral center. |

| C5 | ~48 | Piperazine ring carbon. |

| C6 | ~57 | Piperazine ring carbon adjacent to the N-methyl group. |

Note: These are predicted values. The exact chemical shifts can be influenced by solvent effects.

Experimental Protocol for NMR Analysis

A detailed protocol is essential for acquiring high-quality NMR data.

Step-by-Step NMR Acquisition Workflow:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

The choice of solvent is critical; CDCl₃ is a good starting point for general structural elucidation. D₂O can be used to confirm the presence of the N-H proton through proton exchange.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The N-H signal should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

-

Causality in Experimental Choices

-

High-Field NMR: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve overlapping signals from the diastereotopic ring protons.

-

2D NMR: For a molecule with several overlapping multiplets, 2D NMR is not just helpful but often necessary for definitive structural assignment. COSY and HSQC are fundamental for establishing the carbon skeleton and proton assignments.

-

Chiral NMR Discriminating Agents: To confirm the enantiomeric purity of this compound, a chiral discriminating agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent) can be added to the NMR sample. This will form diastereomeric complexes with the (R) and any potential (S) enantiomer, leading to separate signals for each enantiomer in the NMR spectrum, allowing for their quantification.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to C-H, N-H, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H | 3300 - 3500 (weak to medium) | Stretch (secondary amine) |

| C-H (sp³) | 2850 - 3000 (strong) | Stretch (alkane) |

| C-N | 1000 - 1250 (medium) | Stretch (aliphatic amine) |

Experimental Protocol for IR Spectroscopy

Step-by-Step IR Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Causality in Experimental Choices

-

ATR-FTIR: Attenuated Total Reflectance is the preferred method for liquid samples as it requires minimal sample preparation and is easy to clean. It provides high-quality spectra with good reproducibility.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For this compound (C₆H₁₄N₂), the molecular weight is 114.19 g/mol . As an amine, it follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. However, the molecular formula C₆H₁₄N₂ has an even number of nitrogen atoms, so the molecular ion peak (M⁺˙) is expected at an even m/z value of 114.

The fragmentation of piperazines is often dominated by cleavage alpha to the nitrogen atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - CH₃]⁺ | Loss of a methyl group. |

| 70 | [C₄H₈N]⁺ | A common fragment in piperazine derivatives resulting from ring cleavage.[2] |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring. |

| 44 | [C₂H₆N]⁺ | A common fragment for N-alkylated amines. |

Experimental Protocol for Mass Spectrometry

Step-by-Step MS Acquisition (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-